molecular formula C18H15NO5 B2413006 Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate CAS No. 113459-58-8

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate

Cat. No.: B2413006
CAS No.: 113459-58-8
M. Wt: 325.32
InChI Key: GLEZCEZHHPBIQY-UHFFFAOYSA-N
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Description

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate is a chemical compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety linked to a benzoate ester via an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. This intermediate is then reacted with 4-hydroxybenzoic acid methyl ester under suitable conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate involves its interaction with molecular targets through its isoindoline-1,3-dione and benzoate moieties. These interactions can modulate biological pathways, leading to various effects depending on the context. The compound’s ability to form hydrogen bonds and participate in π-π stacking interactions contributes to its activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline-1,3-dione derivatives and benzoate esters, such as:

    N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core and exhibit similar reactivity and applications.

    Benzoate esters: Compounds with the benzoate ester functional group, which can undergo similar chemical transformations.

Uniqueness

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

methyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-23-18(22)12-6-8-13(9-7-12)24-11-10-19-16(20)14-4-2-3-5-15(14)17(19)21/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEZCEZHHPBIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of N-(2-hydroxyethyl)phthalimide (Aldrich, 19-1, 6.36 g, 33 mmol) and DEAD (5.7 mL, 36 mmol) in 25 mL THF and 10 mL DMF was added to a solution of methyl 4-hydroxybenzoate (1-2, 5.00 g, 33 mmol) and Ph3P (9.53 g, 36 mmol) in 100 mL THF during 1 h. After an additional hour the reaction was diluted with ether, washed twice with water, then 1N NaOH and brine, dried (MgSO4), filtered and concentrated. Flash chromatography (silica gel, CH2Cl2) provided 19-2 as a white solid.
Quantity
6.36 g
Type
reactant
Reaction Step One
Name
DEAD
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
9.53 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 4-(2-Bromoethoxy)benzoate (126.52 g) and 99.5 g of potassium salt of phthalimide were dissolved in 600 ml of N,N-dimethylformamide and the solution was stirred at 78°-80° C. for 2 hours. The reaction solution was poured over ice water and extracted with chloroform. The chloroform layer was washed with water twice, dried with anhydrous magnesium sulphate, and concentrated in vacuo whereupon the residue was crystallised. Ether was added to the residue and filtered to give crystals in 149.23 g (yield: 94%). M.p. 129°-130.5° C.
Quantity
126.52 g
Type
reactant
Reaction Step One
Quantity
99.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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